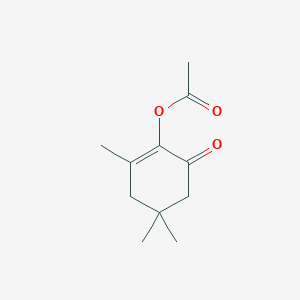

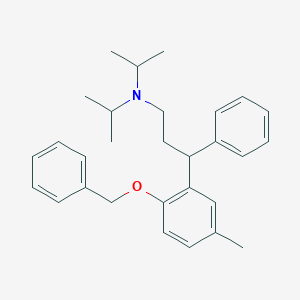

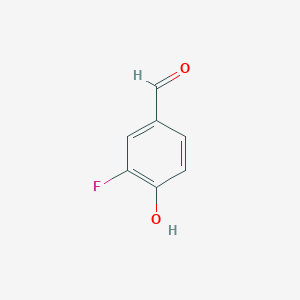

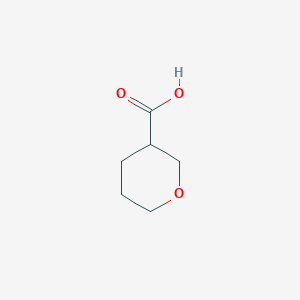

![molecular formula C8H6N2OS B107003 Benzo[d]isothiazole-3-carboxamide CAS No. 16807-21-9](/img/structure/B107003.png)

Benzo[d]isothiazole-3-carboxamide

Vue d'ensemble

Description

Benzo[d]isothiazole-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : médicaments antipsychotiques

Benzo[d]isothiazole : les dérivés sont des structures centrales dans plusieurs médicaments antipsychotiques tels que la ziprasidone, la lurasidone, la perospirone et la tiospirone . Ces composés sont connus pour leur efficacité dans le traitement de la schizophrénie et du trouble bipolaire en modulant les récepteurs de la dopamine et de la sérotonine.

Traitement du diabète : inhibition de SGLT2

Des composés avec l'échafaudage Benzo[d]isothiazole, comme les dérivés de C-glucoside, ont été identifiés comme des inhibiteurs du co-transporteur sodium-glucose 2 (SGLT2) . Cette inhibition est bénéfique dans le traitement du diabète de type 2 en réduisant la réabsorption du glucose dans les reins.

Maladies neurodégénératives : modulation de mGlu4

Benzo[d]isothiazole : - les composés à base ont été rapportés comme des modulateurs allostériques positifs pour le récepteur métabotropique du glutamate 4 (mGlu4) . Ces modulateurs sont prometteurs comme option thérapeutique modificatrice de la maladie pour la maladie de Parkinson.

Activité antivirale et antimicrobienne

L'échafaudage isothiazole, qui comprend Benzo[d]isothiazole, est présent dans divers composés biologiquement actifs qui présentent des propriétés antivirales et antimicrobiennes . Cela les rend précieux dans le développement de nouveaux traitements pour les maladies infectieuses.

Catalyse

Benzo[d]isothiazole : les dérivés sont utilisés en catalyse en raison de leur capacité à faciliter les réactions chimiques . Leur structure unique leur permet d'agir comme catalyseurs en synthèse organique, conduisant à la création de molécules complexes.

Conception et découverte de médicaments

Les activités biologiques diverses des dérivés de Benzo[d]isothiazole en font un échafaudage important dans la conception et la découverte de médicaments . Les chercheurs utilisent ce composé dans la synthèse de nouvelles molécules avec des effets thérapeutiques potentiels contre diverses maladies.

Mécanisme D'action

Target of Action

Benzo[d]isothiazole-3-carboxamide is a compound that has been found to interact with multiple biological targets and pathways . For instance, it has been reported as a highly potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGlu4) . These mGlu4 PAMs show promise as a disease-modifying therapeutic option for Parkinson’s disease .

Mode of Action

As a positive allosteric modulator of mglu4, it is likely to enhance the activity of this receptor, leading to increased downstream signaling .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those downstream of mGlu4. This receptor is involved in several neurological processes, and its modulation can have wide-ranging effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to modulate mGlu4 activity. This could lead to changes in neurological function, with potential therapeutic applications in conditions like Parkinson’s disease .

Propriétés

IUPAC Name |

1,2-benzothiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKAGHXBJJLTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576136 | |

| Record name | 1,2-Benzothiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16807-21-9 | |

| Record name | 1,2-Benzisothiazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzothiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the benzo[d]isothiazole-3-carboxamide scaffold interact with mGlu4 and what are the downstream effects of this interaction?

A1: While the exact binding site of these novel compounds within mGlu4 is not detailed in the provided abstract [], they are classified as positive allosteric modulators (PAMs) []. This means they likely bind to a site distinct from the glutamate binding site on mGlu4, enhancing the receptor's response to glutamate. This potentiation of mGlu4 activity can lead to various downstream effects depending on the neuronal circuit involved.

Q2: What is known about the structure-activity relationship (SAR) of the this compound scaffold in relation to its mGlu4 PAM activity?

A2: The abstract highlights that modifications within the 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamide scaffold were explored to optimize its pharmacological profile []. Specifically, these modifications aimed to improve metabolic clearance and reduce cytochrome P450 1A2 (CYP1A2) enzyme inhibition compared to previously identified mGlu4 PAMs []. The research led to the discovery of compound VU6001376 (27o), demonstrating potent mGlu4 PAM activity (EC50 = 50.1 nM) and a favorable pharmacokinetic profile in rats [].

Q3: What in vivo evidence supports the potential therapeutic benefit of benzo[d]isothiazole-3-carboxamides as mGlu4 PAMs?

A3: The abstract mentions that compound VU6001376 (27o) demonstrated efficacy in a preclinical rodent model of Parkinson's disease []. It successfully reversed haloperidol-induced catalepsy, a motor symptom often observed in Parkinson's disease, suggesting its potential therapeutic utility in this neurological disorder [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

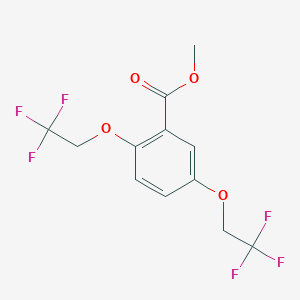

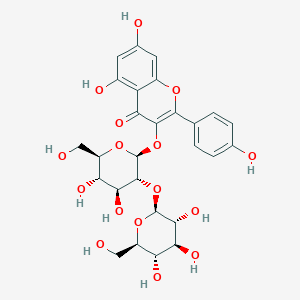

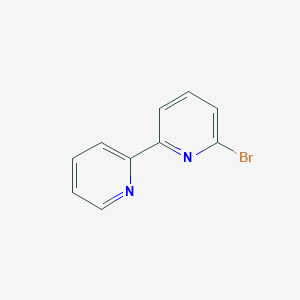

![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)